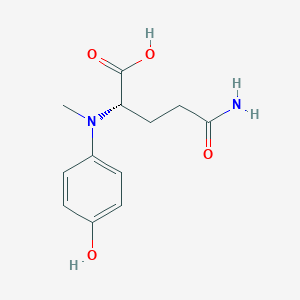
Nmgghb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nmgghb, also known by its chemical name 4-hydroxybutanoic acid, is a compound with a wide range of applications in various fields. It is a naturally occurring neurotransmitter and a depressant drug. This compound is a precursor to gamma-aminobutyric acid, glutamate, and glycine in certain brain areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nmgghb can be synthesized through several methods. One common method involves the reduction of gamma-butyrolactone using sodium borohydride. Another method includes the oxidation of 1,4-butanediol using potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of certain sugars by specific strains of bacteria. This method is preferred due to its cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Nmgghb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gamma-butyrolactone.
Reduction: It can be reduced to 1,4-butanediol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used.
Reduction: Sodium borohydride is a typical reagent.
Substitution: Various halogenating agents can be used.
Major Products
Oxidation: Gamma-butyrolactone.
Reduction: 1,4-butanediol.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
Nmgghb has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role as a neurotransmitter.
Medicine: Used in the treatment of conditions like narcolepsy and alcoholism.
Industry: Employed in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
Nmgghb exerts its effects by acting on specific receptors in the brain. It primarily binds to gamma-aminobutyric acid B receptors, leading to its depressant effects. It also has a high affinity for gamma-hydroxybutyric acid receptors, which are densely expressed in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-hydroxybutyric acid: Shares similar properties and applications.
Gamma-butyrolactone: A precursor to Nmgghb.
1,4-Butanediol: Can be converted to this compound through oxidation.
Uniqueness
This compound is unique due to its dual role as both a neurotransmitter and a depressant drug. Its ability to act on multiple receptors in the brain distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
75596-72-4 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(4-hydroxy-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(8-2-4-9(15)5-3-8)10(12(17)18)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H,17,18)/t10-/m0/s1 |
Clé InChI |
LJEQJKDRBQGIOF-JTQLQIEISA-N |
SMILES isomérique |
CN(C1=CC=C(C=C1)O)[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CN(C1=CC=C(C=C1)O)C(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
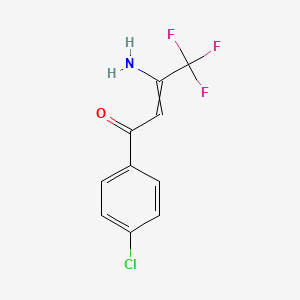
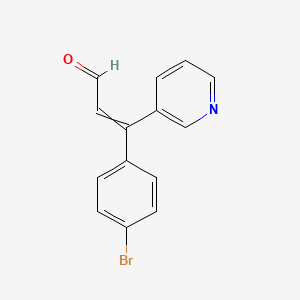
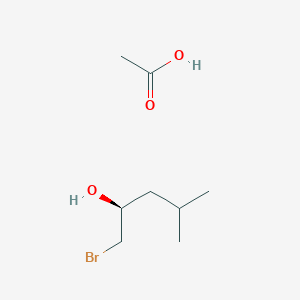
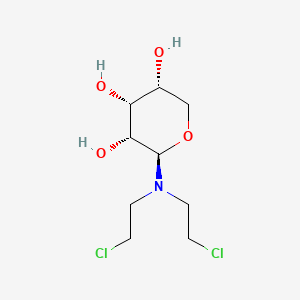
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
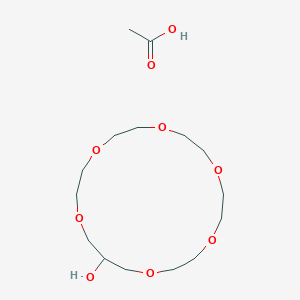
![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
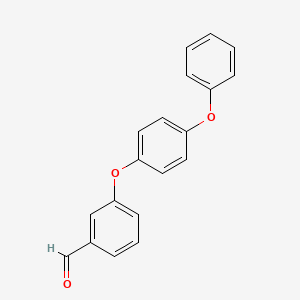
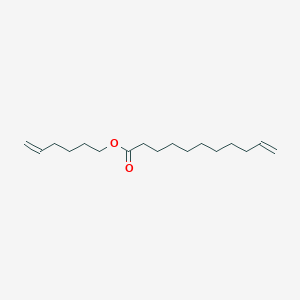

![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

